Sabcomeline

Catalog No.
S635794
CAS No.
159912-53-5
M.F
C10H15N3O
M. Wt
193.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sabcomeline

CAS Number

159912-53-5

Product Name

Sabcomeline

IUPAC Name

(3Z,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

InChI

InChI=1S/C10H15N3O/c1-14-12-10(6-11)9-7-13-4-2-8(9)3-5-13/h8-9H,2-5,7H2,1H3/b12-10+/t9-/m0/s1

InChI Key

IQWCBYSUUOFOMF-QTLFRQQHSA-N

SMILES

CON=C(C#N)C1CN2CCC1CC2

Synonyms

(R)-3-quinuclidineglyoxylonitrile-(Z)-(O)-methyloxime, alpha-(methylimino)-1-azabicyclo(2.2.2)octane-3-acetonitrile, sabcomeline, SB 202026, SB-202026

Canonical SMILES

CON=C(C#N)C1CN2CCC1CC2

Isomeric SMILES

CO/N=C(\C#N)/[C@H]1CN2CCC1CC2

Sabcomeline, also known as SB-202026, is a synthetic compound that functions primarily as a partial agonist at the muscarinic M1 receptor. This receptor is part of the muscarinic acetylcholine receptor family, which plays a crucial role in various physiological processes, particularly in the central nervous system. Sabcomeline is notable for its ability to enhance cognitive functions, making it a subject of interest in research related to cognitive impairments and neurodegenerative diseases such as Alzheimer's disease .

  • As mentioned earlier, Sabcomeline acts as a partial agonist on M1 muscarinic receptors []. This means it can bind to the receptor and trigger a cellular response, but with a weaker effect compared to a full agonist. In the context of Alzheimer's disease, this activation of M1 receptors was intended to enhance memory and cognitive function [].
  • Sabcomeline did not progress beyond phase III clinical trials due to lack of efficacy [].
  • Detailed information on its safety profile in humans is not available as it was not widely administered.
  • Studies involving laboratory animals suggest Sabcomeline may have side effects, but these cannot be directly extrapolated to humans.

Important Note

  • It is important to remember that Sabcomeline is not an approved treatment for Alzheimer's disease or any other condition [].

Alzheimer's Disease (AD):

Early research explored sabcomeline as a potential treatment for AD due to its ability to stimulate the cholinergic system, which is known to deteriorate in AD patients []. Studies in animals showed sabcomeline improved cognitive function in tasks requiring learning and memory []. However, clinical trials failed to demonstrate significant benefits in humans [].

Schizophrenia:

Sabcomeline was also investigated as a treatment for schizophrenia, aiming to improve cognitive deficits associated with the condition. While some studies observed improvements in specific cognitive tasks [], overall results were mixed and further research was not pursued [].

Other Potential Applications:

Emerging research explores sabcomeline's potential in other areas, including:

  • Cognitive enhancement in healthy individuals: Studies in non-human primates suggest sabcomeline may improve specific aspects of learning and memory in healthy individuals [].
  • Treatment of depression: Initial research suggests sabcomeline might have antidepressant effects, but further investigation is needed [].
Typical of organic compounds. Key reactions include:

  • Oxidation: The addition of oxygen or removal of hydrogen can occur, influencing the compound's reactivity and stability.
  • Hydrolysis: Sabcomeline can react with water, leading to the formation of hydrolysis products.
  • Substitution Reactions: These reactions involve the replacement of one functional group with another, which can modify its pharmacological properties.

Sabcomeline exhibits significant biological activity as a muscarinic M1 receptor partial agonist. Its effects include:

  • Cognitive Enhancement: Studies have shown that sabcomeline can improve cognitive performance in animal models, particularly in tasks that assess memory and learning capabilities .
  • Cardiovascular Effects: The compound has been observed to have reduced cardiovascular side effects compared to other muscarinic agonists, making it a safer option for potential therapeutic use .
  • Neuroprotective Properties: There is evidence suggesting that sabcomeline may offer neuroprotection by modulating neurotransmitter release and reducing neuroinflammation .

The synthesis of sabcomeline typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting Materials: The synthesis begins with readily available organic precursors.
  • Reagents and Catalysts: Various reagents are employed to facilitate reactions such as alkylation and cyclization.
  • Purification: After synthesis, purification techniques like chromatography are used to isolate and purify the final product .

Sabcomeline has potential applications in several areas:

  • Cognitive Disorders: Its primary application is in treating cognitive impairments associated with Alzheimer's disease and other forms of dementia.
  • Research Tool: It serves as a valuable tool for researchers studying muscarinic receptor functions and signaling pathways in neuroscience.
  • Pharmaceutical Development: Sabcomeline's unique properties make it a candidate for developing new medications aimed at enhancing cognitive function without significant side effects .

Interaction studies involving sabcomeline have revealed important insights into its pharmacodynamics:

  • Receptor Selectivity: Sabcomeline shows selective binding to the M1 receptor over other muscarinic receptors, which contributes to its unique pharmacological profile.
  • Combination Therapies: Research indicates that combining sabcomeline with other agents targeting different receptors may enhance cognitive benefits while minimizing side effects .
  • In Vivo Studies: Animal studies have demonstrated that sabcomeline can effectively modulate neurotransmitter systems involved in cognition and memory .

Several compounds share similarities with sabcomeline, primarily in their action on muscarinic receptors. Here is a comparison highlighting their uniqueness:

Compound NameTypeReceptor TargetUnique Features
ArecolineAgonistM1, M2More pronounced cardiovascular effects
PilocarpineAgonistM1, M3Used primarily for glaucoma treatment
DonepezilInhibitorAcetylcholinesterasePrimarily used for Alzheimer's disease management
GalantamineInhibitorAcetylcholinesteraseEnhances cholinergic function

Sabcomeline stands out due to its selective action on the M1 receptor and its reduced side effects compared to other compounds that target multiple muscarinic receptors or inhibit acetylcholinesterase directly .

XLogP3

1

Hydrogen Bond Acceptor Count

4

Exact Mass

193.121512110 g/mol

Monoisotopic Mass

193.121512110 g/mol

Heavy Atom Count

14

UNII

P8P92V596C

Wikipedia

Sabcomeline

Dates

Modify: 2024-04-14

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